molecular formula C11H16FNO B14137763 2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol CAS No. 22563-92-4

2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol

Cat. No.: B14137763
CAS No.: 22563-92-4
M. Wt: 197.25 g/mol
InChI Key: PMFPMEYXWFHUPP-UHFFFAOYSA-N
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Description

2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol is an organic compound that features a fluorobenzyl group attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol typically involves the reaction of 3-fluorobenzylamine with 2-methylpropan-1-ol under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Formation of 2-((3-Fluorobenzyl)amino)-2-methylpropanone.

    Reduction: Formation of 2-((3-Fluorobenzyl)amino)-2-methylpropan-1-amine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain enzymes or receptors, while the amino alcohol structure can facilitate hydrogen bonding and other interactions. These properties make it a valuable compound for studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Fluorobenzyl)amino)-2-methylpropan-1-ol
  • 2-((3-Chlorobenzyl)amino)-2-methylpropan-1-ol
  • 2-((3-Bromobenzyl)amino)-2-methylpropan-1-ol

Uniqueness

2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target molecules compared to its chloro- or bromo-substituted analogs.

Properties

CAS No.

22563-92-4

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C11H16FNO/c1-11(2,8-14)13-7-9-4-3-5-10(12)6-9/h3-6,13-14H,7-8H2,1-2H3

InChI Key

PMFPMEYXWFHUPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC(=CC=C1)F

Origin of Product

United States

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